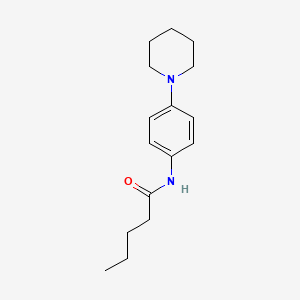
N-(4-piperidinophenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pharmacological Applications
CB1 Receptor Antagonism : Compound 9, a derivative of N-(4-piperidinophenyl)pentanamide, is identified as a potent antagonist of the CB1 receptor. It's highly selective for peripheral CB1 receptors, potentially offering therapeutic benefits without central nervous system side effects (Fulp et al., 2013).
Anthelmintic Properties : A study on N-(4-methoxyphenyl)pentanamide, a simplified compound based on albendazole, displayed significant anthelmintic effects against Toxocara canis. This compound also exhibited lower cytotoxicity to human and animal cell lines compared to albendazole (Silva et al., 2022).
Anticholinergic Activity : The stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide have been synthesized and evaluated for their anticholinergic properties, showing significant variations in potency among the different stereoisomers (Oyasu et al., 1994).
Organic Chemistry and Synthesis
Synthetic Routes : Research on 4-(4-Fluorophenyl)-2(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, an intermediate in the synthesis of atorvastatin, demonstrates the transformation of methyl isobutyryl acetate into a key pentanamide derivative, showcasing a practical synthetic route (Zhou Kai, 2010).
Derivative Synthesis for Antimicrobial Activity : Synthesis of 4-Aryl2,6-diisopropyl-3,5-bis[N-phenyl-aminocarbonyl]-1,4-dihydropyridines from 3Aryl-2-isobutanoyl-N-phenyl-acrylamide and 4Methyl-3-oxo-N-phenyl-pentanamide revealed antimicrobial activities of these compounds (Joshi, 2015).
Synthesis of Cholesterol Absorption Inhibitors : The synthesis of N-(4-fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide, a potential new cholesterol absorption inhibitor, highlights the application of pentanamide derivatives in medicinal chemistry (Guillon et al., 2000).
Materials Science and Engineering
Polyurethane Synthesis : Biomass-based diol precursors, including 4-hydroxy-N-(2-hydroxyethyl)-pentanamide, were polymerized to create novel polyurethanes, demonstrating the role of pentanamide derivatives in developing biobased polymers with potential commercial applications (Chalid et al., 2015).
Rhodium-Catalyzed Synthesis : Research involving the rhodium-catalyzed hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol, an essential step in synthesizing Fluspirilen and Penfluridol, underscores the importance of pentanamide derivatives in pharmaceutical synthesis (Botteghi et al., 2001).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that similar compounds, such as n-(4-methoxyphenyl)pentanamide, exhibit anthelmintic properties against certain nematodes, affecting the viability of parasites in a time- and concentration-dependent manner .
Biochemical Pathways
Related compounds, such as fentanyl analogs, are known to undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Pharmacokinetics
N-(4-methoxyphenyl)pentanamide, a related compound, has been shown to have an excellent drug-likeness profile .
Result of Action
Related compounds have been shown to affect the viability of certain parasites in a time- and concentration-dependent manner .
properties
IUPAC Name |
N-(4-piperidin-1-ylphenyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-3-7-16(19)17-14-8-10-15(11-9-14)18-12-5-4-6-13-18/h8-11H,2-7,12-13H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEQBASJRJXIOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371787.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide](/img/structure/B2371788.png)
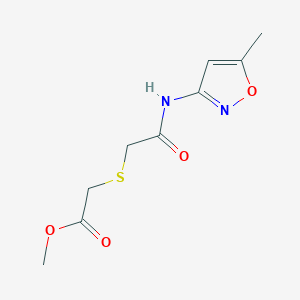
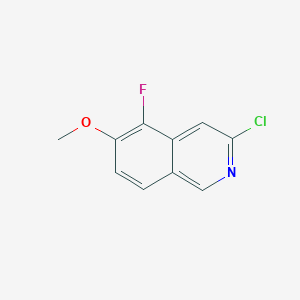

![N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2371793.png)
![N-[[4-ethyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2371795.png)
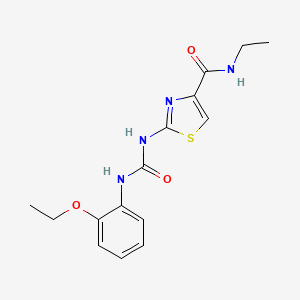

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B2371802.png)
![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2371804.png)
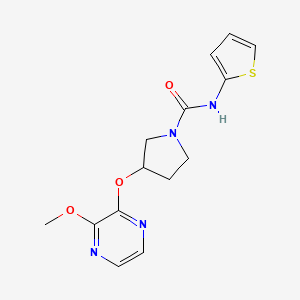
![5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2371806.png)
![N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2371808.png)